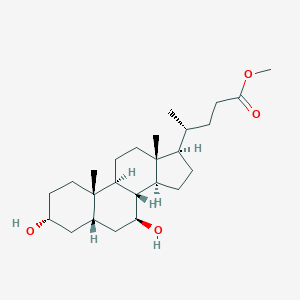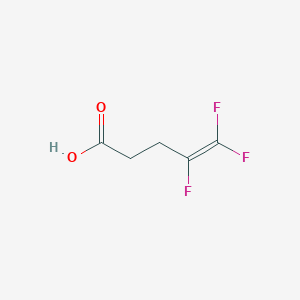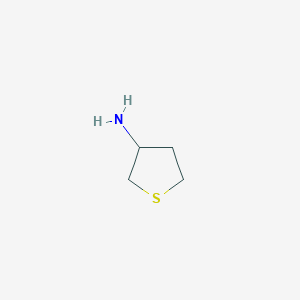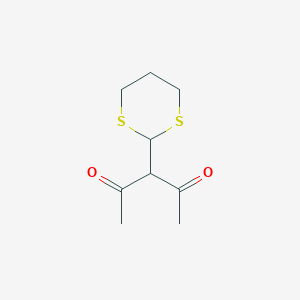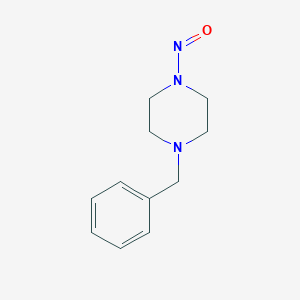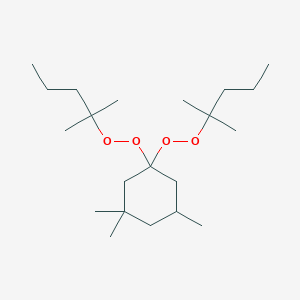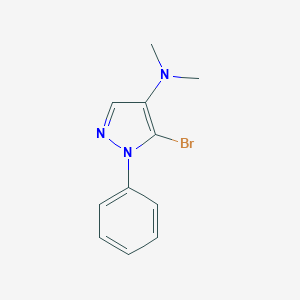
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It may also act by modulating the activity of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high potency. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for the research of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-tumor properties and its potential as a cancer therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- involves the reaction of 5-bromo-4-(dimethylamino)-1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triphenylphosphine. The final product is obtained by the reduction of the resulting azide with palladium on carbon in the presence of hydrogen gas.
Scientific Research Applications
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated as a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
19730-30-4 |
|---|---|
Product Name |
Pyrazole, 5-bromo-4-(dimethylamino)-1-phenyl- |
Molecular Formula |
C11H12BrN3 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-14(2)10-8-13-15(11(10)12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VIGAECVWMIFLBT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Br |
Canonical SMILES |
CN(C)C1=C(N(N=C1)C2=CC=CC=C2)Br |
Other CAS RN |
19730-30-4 |
synonyms |
5-Bromo-N,N-dimethyl-1-phenyl-1H-pyrazol-4-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







